

Application Note: Quantification of Colchicine in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-colchicine

Cat. No.: B135131

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Colchicine is a naturally occurring alkaloid extracted from the autumn crocus (*Colchicum autumnale*) and is widely used for the treatment of gout and Familial Mediterranean Fever (FMF).^{[1][2]} It functions by inhibiting microtubule polymerization, which in turn down-regulates multiple inflammatory pathways.^{[2][3][4]} Colchicine exhibits axial chirality due to restricted rotation, a phenomenon known as atropisomerism, resulting in two enantiomers: (S)-colchicine and **(R)-colchicine**. The naturally occurring and pharmacologically active form is the (S)-enantiomer.^{[5][6]} The (R)-enantiomer is reported to be significantly less cytotoxic.^[5]

Standard bioanalytical methods for colchicine in biological matrices typically do not involve chiral separation and thus measure the total concentration, which is predominantly the active (S)-enantiomer. This application note details a robust and sensitive LC-MS/MS method for the quantification of total colchicine in biological samples such as plasma, whole blood, and urine. A discussion on chiral separation techniques is also included for applications requiring specific quantification of the (R)-enantiomer.

Principle of the Method

This method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of colchicine. Biological samples are prepared using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the

analyte and remove interferences. The extracted samples are then subjected to reverse-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of colchicine to an internal standard (IS), typically a deuterated analog like colchicine-d6, against a calibration curve.

Materials and Reagents

- Analytes and Standards: Colchicine, **(R)-colchicine**, and Colchicine-d6 (Internal Standard)
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane, n-Hexane, Isopropanol (all HPLC or LC-MS grade)
- Buffers and Additives: Formic acid, Ammonium acetate, Ammonium formate, Saturated borax solution
- Extraction Supplies: SPE cartridges (e.g., Strata-X), appropriate glassware
- Biological Matrices: Human plasma, whole blood, or urine (blank)

Experimental Protocols

Sample Preparation

Liquid-Liquid Extraction (LLE)

- To 200 μ L of the biological sample (plasma, whole blood, or urine), add 25 μ L of the internal standard working solution (e.g., 50 ng/mL of Colchicine-d6).
- Add 200 μ L of saturated borax solution and vortex for 30 seconds.[\[7\]](#)
- Add 1 mL of the extraction solvent (e.g., ethyl acetate or a mixture of n-hexane:dichloromethane:isopropanol).[\[7\]](#)[\[8\]](#)
- Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the mobile phase and inject into the LC-MS/MS system.[8]

Solid-Phase Extraction (SPE)

- To 200 μ L of plasma, add 25 μ L of the internal standard working solution (e.g., 50 ng/mL of Colchicine-d6).[1]
- Add 250 μ L of water and vortex.[1]
- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
- Load the sample mixture onto the conditioned cartridge.
- Wash the cartridge with 1 mL of water.[1]
- Elute the analyte with 0.5 mL of the mobile phase or an appropriate elution solvent.[1]
- Inject the eluate into the LC-MS/MS system.[1]

LC-MS/MS Conditions

Liquid Chromatography

Parameter	Typical Value
Column	C18 reverse-phase column (e.g., 100 x 3 mm, 4 μ m)[8]
Mobile Phase A	0.1% Formic acid in water or 10 mM Ammonium Acetate[5]
Mobile Phase B	Acetonitrile or Methanol[1][5]
Flow Rate	0.4 - 1.0 mL/min[9][10]
Injection Volume	5 - 40 μ L[6][8]
Column Temperature	40 - 50 °C[9]
Gradient	Isocratic or gradient elution may be used to optimize separation[1][5][7]

Mass Spectrometry

Parameter	Typical Value
Ionization Mode	Electrospray Ionization (ESI), Positive[8]
MRM Transitions	Colchicine: 400.2 -> 358.2, 400.27 -> 310.28[7][11]
Colchicine-d6 (IS): 406.3 -> 362.2, 406.16 -> 313.18[1][7]	
Ion Source Temp.	150 °C[11]
Desolvation Temp.	500 - 600 °C[9][11]
Capillary Voltage	1.0 kV[11]

Quantitative Data Summary

The following tables summarize the performance characteristics of various published LC-MS/MS methods for colchicine quantification.

Table 1: Linearity and Sensitivity

Biological Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	Reference
Rat Plasma	0.25 - 50	0.5	[8]
Human Plasma	0.50 - 50	0.50	[12]
Human Whole Blood	0.5 - 200	0.5	[7]
Human Urine	2 - 2000	2	[7]
Human Plasma	0.075 - 10.091	0.075	[5]
Human Plasma	0.04 - 10.0	0.04	[1]
Human Plasma	0.05 - 100	0.05	[11]

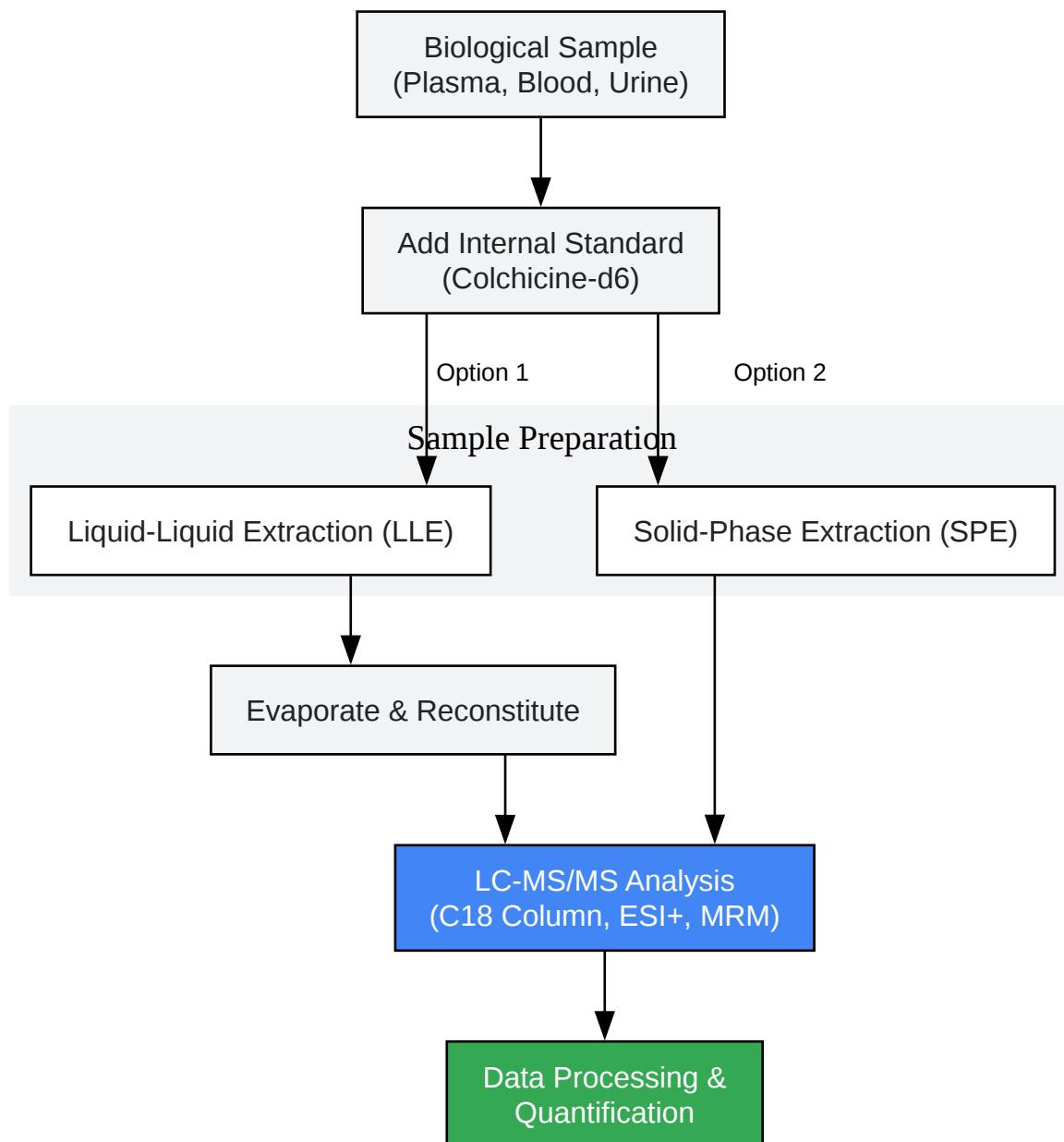
Table 2: Precision and Accuracy

Biological Matrix	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)	Reference
Rat Plasma	< 15%	< 15%	Not Specified	[8]
Human Plasma	< 14%	< 14%	97 - 105.8%	[12]
Rat Plasma	1.03 - 4.88%	0.58 - 13.0%	Not Specified	[6]
Human Plasma	< 11.9%	< 7.8%	101.4 - 105.2%	[11]

Table 3: Recovery

Biological Matrix	Extraction Method	Recovery (%)	Reference
Rat Specimens	LLE	> 96.8%	[8]
Human Whole Blood	LLE	> 63.94%	[7]
Human Plasma	SPE	95.9 - 98.5%	[1]

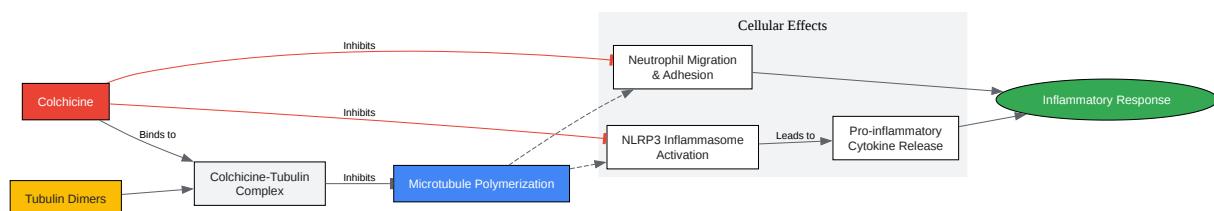
Chiral Separation of (R)- and (S)-Colchicine


For research applications requiring the specific quantification of **(R)-colchicine**, a chiral separation method is necessary. While standard C18 columns do not separate enantiomers, specialized chiral stationary phases (CSPs) can be employed.

- Nano-LC with Amylose-based CSP: A nano-LC method using a capillary column packed with an amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase has been shown to separate (R)- and (S)-colchicine in under 9 minutes with a resolution of 2.3.[13][14]
- Capillary Electrophoresis (CE): CE with chiral selectors such as Succinyl- γ -CD and Sulfated- γ -CD has also been successfully used for the enantiomeric separation of colchicine.[12]

When developing a chiral LC-MS/MS method, the chromatographic conditions, particularly the mobile phase, must be optimized for both enantiomeric separation on the chiral column and compatibility with mass spectrometric detection.

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the quantification of colchicine in biological samples.

Colchicine's Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of colchicine's anti-inflammatory action.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and robust approach for the quantification of total colchicine in various biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. While this achiral method is suitable for most pharmacokinetic and clinical research studies, specific applications requiring the differentiation of (R)- and (S)-colchicine enantiomers necessitate the use of specialized chiral chromatography techniques. The provided protocols and performance data can serve as a valuable resource for researchers and scientists in drug development and clinical monitoring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 5. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of colchicine: a review of experimental and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotools.us [biotools.us]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomeric separation of the antiuremic drug colchicine by electrokinetic chromatography. Method development and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of Colchicine in Biological Samples using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135131#lc-ms-ms-method-for-quantification-of-r-colchicine-in-biological-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com